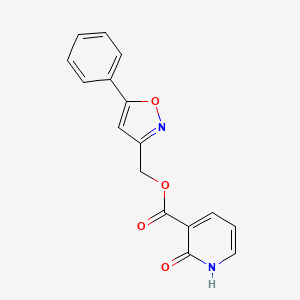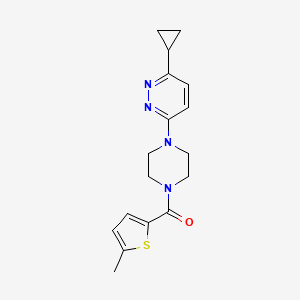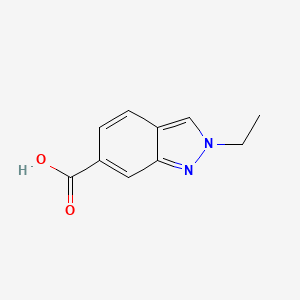
(R)-O-(1-(吡啶-2-基)乙基)羟胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride” is a chemical compound with the CAS Number: 2241107-47-9 . It has a molecular weight of 211.09 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name of the compound is “®-O-(1-(pyridin-2-yl)ethyl)hydroxylamine dihydrochloride” and its InChI code is "1S/C7H10N2O.2ClH/c1-6(10-8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1…/s1" .
Physical And Chemical Properties Analysis
“®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 211.09 .
作用机制
The mechanism of action of (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is not fully understood, but it is believed to inhibit the activity of MAO enzymes by irreversibly binding to the active site of the enzyme. This results in the accumulation of neurotransmitters in the brain, leading to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
(R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride has been shown to have several biochemical and physiological effects, including increased dopamine and serotonin levels in the brain, improved cognitive function, and reduced oxidative stress and inflammation. It has also been found to have a protective effect on dopaminergic neurons, which are often damaged in Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride in lab experiments is its potent inhibitory activity against MAO enzymes, which makes it a valuable tool for studying the role of these enzymes in various diseases. However, one limitation of using (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is its potential toxicity, which can vary depending on the concentration and duration of exposure.
未来方向
There are several potential future directions for the study of (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride. One area of research is the development of novel drugs based on the structure of (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride for the treatment of neurodegenerative diseases. Another area of research is the identification of new targets for (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride, which could lead to the discovery of new therapeutic applications. Additionally, the development of new methods for synthesizing (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride could improve its availability and reduce the cost of research.
Conclusion
In conclusion, (R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride, or (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride, is a promising chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its potent inhibitory activity against MAO enzymes, antioxidant and anti-inflammatory properties, and protective effect on dopaminergic neurons make it a valuable tool for studying the role of these enzymes in various diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride.
合成方法
The synthesis of (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is a complex process that involves several steps. The most common method of synthesizing (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is through the reduction of (R)-2-bromo-1-(pyridin-2-yl)ethanone using sodium borohydride in the presence of a palladium catalyst. The resulting product is then treated with hydroxylamine hydrochloride to obtain (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride in the form of dihydrochloride salt.
科学研究应用
光物理研究和发光材料
研究人员已经研究了相关含吡啶分子的光物理行为。例如,3-(吡啶-2-基)三咪唑三嗪 (TT-Py) 表现出激发依赖性荧光和磷光。 了解这些特性有助于设计用于 OLED 和传感器等应用的发光材料 .
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
属性
IUPAC Name |
O-[(1R)-1-pyridin-2-ylethyl]hydroxylamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-6(10-8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWDITIJOHGTGM-QYCVXMPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)ON.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)ON.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B2393055.png)




![11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2393066.png)
![1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2393067.png)
![(4S,5R)-4,5-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2393069.png)
![7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2393070.png)

![3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid](/img/structure/B2393072.png)